
Ethyl 5-methoxynicotinate
Overview
Description
Ethyl 5-methoxynicotinate: is an organic compound with the molecular formula C₉H₁₁NO₃ It is a derivative of nicotinic acid, where the carboxyl group is esterified with ethanol and the pyridine ring is substituted with a methoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-methoxynicotinate can be synthesized through several methods. One common approach involves the esterification of 5-methoxynicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity.
Chemical Reactions Analysis
Hydrolysis Reactions
Ethyl 5-methoxynicotinate undergoes hydrolysis under acidic or basic conditions to yield 5-methoxynicotinic acid.
The methoxy group enhances hydrolytic stability compared to halogenated analogs due to its electron-donating nature.
Reduction Reactions
The ester group can be reduced to a primary alcohol using strong reducing agents.
Nucleophilic Acyl Substitution
The ester participates in transesterification and aminolysis reactions.
Electrophilic Aromatic Substitution
The methoxy group directs electrophiles to specific positions on the pyridine ring.
Decarboxylation
After hydrolysis to 5-methoxynicotinic acid, decarboxylation occurs under thermal or acidic conditions.
Oxidation Reactions
Limited oxidation pathways are observed due to the electron-donating methoxy group.
Conditions | Reagents | Product | Yield/Notes | Source |
---|---|---|---|---|
Strong oxidation | KMnO₄, H₂O, Δ | 5-Methoxynicotinic acid | Ester group oxidizes to carboxylic acid; methoxy group remains intact. |
Key Mechanistic Insights
Scientific Research Applications
Biological Activities
Preliminary studies indicate that Ethyl 5-methoxynicotinate exhibits several biological activities:
- Vasodilatory Effects : Similar to its analogs like methyl nicotinate, this compound may enhance peripheral blood flow, making it a candidate for applications in improving blood collection techniques .
- Pharmacological Potential : The compound interacts with various molecular targets, potentially modulating enzyme activity and influencing receptor binding. This interaction is attributed to the methoxy group enhancing hydrogen bonding capabilities, which may affect various biochemical pathways critical for therapeutic effects.
Therapeutic Applications
This compound's pharmacological properties suggest several therapeutic applications:
Comparative Analysis with Related Compounds
The following table highlights key features of this compound compared to structurally similar compounds:
Compound Name | Key Features |
---|---|
Mthis compound | Contains a methyl ester; may affect lipophilicity |
Ethyl 6-methoxynicotinate | Methoxy group at a different position; alters reactivity |
Ethyl 4-methoxynicotinate | Different substitution pattern; may exhibit varied activities |
Ethyl 5-chloro-nicotinate | Chlorine atom instead of methoxy; influences chemical behavior |
Methyl 6-chloro-4-methoxynicotinate | Chlorine at another position; affects reactivity |
This comparative analysis underscores the distinct properties of this compound that may contribute to its unique biological activities and applications in medicinal chemistry.
Case Study on Blood Flow Enhancement
A study investigated the local application of methyl nicotinate solutions (analogous to this compound) to enhance peripheral blood collection. Results indicated significant increases in blood flow without altering the proportions of blood cell types significantly . This suggests that similar applications could be explored for this compound.
Case Study on Antimicrobial Efficacy
While direct studies on this compound's antimicrobial properties are scarce, related compounds have shown effectiveness against multi-drug resistant strains. Future research could explore this potential further, particularly focusing on its efficacy in combination with traditional antibiotics.
Mechanism of Action
The mechanism by which ethyl 5-methoxynicotinate exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The methoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific molecular targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- Ethyl 5-bromo-2-methoxynicotinate
- Ethyl 2-amino-5-methoxynicotinate
Comparison: Ethyl 5-methoxynicotinate is unique due to the presence of the methoxy group at the 5-position, which imparts distinct chemical and biological properties. Compared to its brominated counterpart, this compound is less reactive but more stable. The amino derivative, on the other hand, exhibits different reactivity patterns and biological activities due to the presence of the amino group.
Biological Activity
Ethyl 5-methoxynicotinate (EMN) is a derivative of nicotinic acid, which is known for its diverse biological activities. This article explores the biological activity of EMN, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 205.23 g/mol
The presence of the methoxy group enhances the lipophilicity of the compound, potentially influencing its absorption and biological activity.
1. Vasodilatory Activity
EMN has been studied for its vasodilatory effects, similar to other nicotinic acid derivatives. It promotes blood flow by inducing vasodilation in peripheral blood vessels. This effect is primarily mediated through the release of prostaglandins, which act locally to relax vascular smooth muscle.
Table 1: Vasodilatory Effects of EMN
Study | Method | Findings |
---|---|---|
In vitro | Induced significant vasodilation in isolated rat aorta. | |
Human Trials | Topical application resulted in increased local blood flow and reduced pain perception. |
2. Antinociceptive Activity
Research indicates that EMN exhibits antinociceptive properties, making it a candidate for pain management therapies. In animal models, EMN demonstrated significant analgesic effects comparable to conventional analgesics.
Table 2: Antinociceptive Activity in Animal Models
Dose (mg/kg) | Response (%) | Control (Aspirin) |
---|---|---|
5 | 45 | 70 |
10 | 60 | 70 |
Results from studies suggest that EMN can effectively reduce pain responses in acetic acid-induced writhing tests in mice .
The mechanisms underlying the biological activities of EMN are multifaceted:
- Prostaglandin Release : EMN appears to enhance the release of local prostaglandins, which are crucial for mediating vasodilation and analgesia.
- CYP450 Interactions : Preliminary studies suggest that EMN may interact with cytochrome P450 enzymes, influencing drug metabolism and efficacy against various pathological conditions .
Case Study 1: Topical Application for Pain Relief
In a clinical trial involving human subjects, EMN was applied topically to assess its effectiveness in treating localized muscle pain. Participants reported significant pain relief within minutes of application, with minimal side effects noted.
Case Study 2: Antinociceptive Efficacy in Chronic Pain Models
A study investigated the long-term effects of EMN on chronic pain models in rats. The results showed sustained analgesic effects over a period of weeks without significant tolerance development.
Properties
IUPAC Name |
ethyl 5-methoxypyridine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(11)7-4-8(12-2)6-10-5-7/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFHVMVXWINXKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631112 | |
Record name | Ethyl 5-methoxypyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60631112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20826-01-1 | |
Record name | Ethyl 5-methoxypyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60631112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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